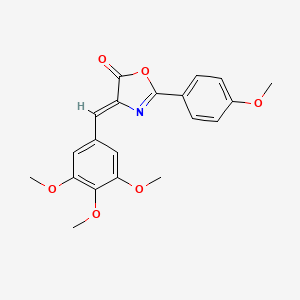
2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one
説明
2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as TMB-5, is a chemical compound that has received significant attention in scientific research due to its potential therapeutic applications. TMB-5 belongs to the class of oxazole derivatives and exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In
作用機序
The mechanism of action of 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer, inflammation, and bacterial growth. For example, 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which is a target for many anti-cancer drugs. 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-bacterial properties, 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit antioxidant activity, which is important for protecting cells from oxidative damage. 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one has also been shown to exhibit hepatoprotective effects, which may be useful for the treatment of liver diseases.
実験室実験の利点と制限
One of the major advantages of 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one is its low solubility in water, which may make it difficult to use in certain experiments. 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one also exhibits relatively low bioavailability, which may limit its potential therapeutic applications.
将来の方向性
There are many potential future directions for 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one research. One area of interest is the development of 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one analogs with improved bioavailability and efficacy. Another area of research is the investigation of 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one in combination with other drugs for the treatment of cancer and other diseases. Finally, further studies are needed to fully elucidate the mechanism of action of 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one and its potential therapeutic applications.
科学的研究の応用
2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anti-cancer properties. Studies have shown that 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one exhibits potent cytotoxicity against a range of cancer cell lines, including breast, prostate, and lung cancer cells. 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable feature for cancer treatment.
In addition to its anti-cancer properties, 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one has also been studied for its anti-inflammatory and anti-bacterial effects. 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one has also exhibited antibacterial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
(4Z)-2-(4-methoxyphenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-23-14-7-5-13(6-8-14)19-21-15(20(22)27-19)9-12-10-16(24-2)18(26-4)17(11-12)25-3/h5-11H,1-4H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTNZIWJJOXAMB-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C(=C3)OC)OC)OC)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=N/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4956437.png)
![N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B4956455.png)
![1-[4-(2-isopropoxyphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4956461.png)
![2-[4-[2-(allyloxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4956465.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B4956468.png)

![N-[3-(methylthio)propyl]-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B4956481.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4956492.png)
![ethyl 1-hydroxy-5-methoxy[1]benzofuro[2,3-f]quinoline-2-carboxylate](/img/structure/B4956505.png)
![4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate](/img/structure/B4956507.png)
![1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene](/img/structure/B4956511.png)

![5-(3-bromobenzylidene)-3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956514.png)